molecular formula C21H23ClN2O4 B267377 2-(4-chloro-3,5-dimethylphenoxy)-N-[4-(4-morpholinylcarbonyl)phenyl]acetamide

2-(4-chloro-3,5-dimethylphenoxy)-N-[4-(4-morpholinylcarbonyl)phenyl]acetamide

Cat. No. B267377
M. Wt: 402.9 g/mol
InChI Key: TUPLWRZWMHAUKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chloro-3,5-dimethylphenoxy)-N-[4-(4-morpholinylcarbonyl)phenyl]acetamide is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is commonly referred to as "compound X" in scientific literature.

Mechanism of Action

The exact mechanism of action of 2-(4-chloro-3,5-dimethylphenoxy)-N-[4-(4-morpholinylcarbonyl)phenyl]acetamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes involved in inflammation and pain. It has also been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
Biochemical and Physiological Effects:
2-(4-chloro-3,5-dimethylphenoxy)-N-[4-(4-morpholinylcarbonyl)phenyl]acetamide has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been shown to inhibit the growth of cancer cells in vitro. Additionally, it has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(4-chloro-3,5-dimethylphenoxy)-N-[4-(4-morpholinylcarbonyl)phenyl]acetamide in lab experiments is its potential as a treatment for various diseases. Another advantage is its ability to inhibit the growth of cancer cells, which could lead to the development of new cancer treatments. However, one limitation is the lack of understanding of its exact mechanism of action, which makes it difficult to fully study its effects.

Future Directions

There are several future directions for research on 2-(4-chloro-3,5-dimethylphenoxy)-N-[4-(4-morpholinylcarbonyl)phenyl]acetamide. One direction is to further study its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another direction is to study its effects on other types of cancer, as well as its potential in combination with other cancer treatments. Additionally, further research is needed to fully understand its mechanism of action.

Synthesis Methods

The synthesis of 2-(4-chloro-3,5-dimethylphenoxy)-N-[4-(4-morpholinylcarbonyl)phenyl]acetamide involves a multi-step process. The first step involves the reaction of 4-chloro-3,5-dimethylphenol with sodium hydroxide to form the sodium salt of the phenol. This is followed by the reaction of the sodium salt with 4-(4-morpholinylcarbonyl)benzoyl chloride to form the intermediate product. The final step involves the reaction of the intermediate product with acetic anhydride to form the final product, 2-(4-chloro-3,5-dimethylphenoxy)-N-[4-(4-morpholinylcarbonyl)phenyl]acetamide.

Scientific Research Applications

2-(4-chloro-3,5-dimethylphenoxy)-N-[4-(4-morpholinylcarbonyl)phenyl]acetamide has potential applications in various fields of scientific research. It has been studied for its anti-inflammatory and analgesic properties. It has also been studied for its potential as a treatment for cancer, specifically breast cancer. Additionally, it has been studied for its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

Product Name

2-(4-chloro-3,5-dimethylphenoxy)-N-[4-(4-morpholinylcarbonyl)phenyl]acetamide

Molecular Formula

C21H23ClN2O4

Molecular Weight

402.9 g/mol

IUPAC Name

2-(4-chloro-3,5-dimethylphenoxy)-N-[4-(morpholine-4-carbonyl)phenyl]acetamide

InChI

InChI=1S/C21H23ClN2O4/c1-14-11-18(12-15(2)20(14)22)28-13-19(25)23-17-5-3-16(4-6-17)21(26)24-7-9-27-10-8-24/h3-6,11-12H,7-10,13H2,1-2H3,(H,23,25)

InChI Key

TUPLWRZWMHAUKY-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1Cl)C)OCC(=O)NC2=CC=C(C=C2)C(=O)N3CCOCC3

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)OCC(=O)NC2=CC=C(C=C2)C(=O)N3CCOCC3

Origin of Product

United States

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